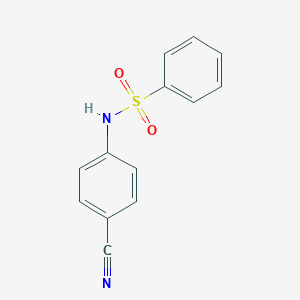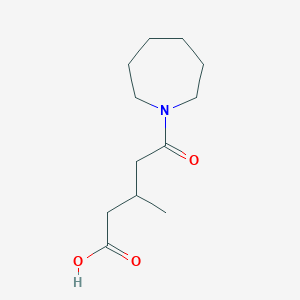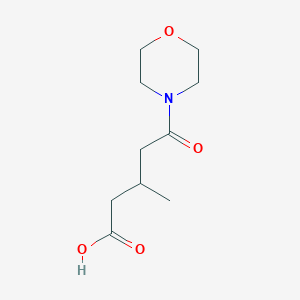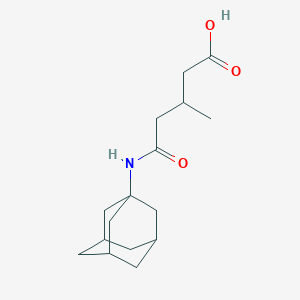
N-(1,3-thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-thiazol-2-yl)furan-2-carboxamide, also known as TFEC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that contains both a furan and a thiazole ring, and its unique structure has sparked interest in its potential applications.
Mécanisme D'action
The mechanism of action of N-(1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to interact with enzymes and proteins in biological systems. It has been shown to inhibit the activity of certain enzymes, and its unique structure may allow it to bind to specific targets in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, and may have potential as a neuroprotective agent. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,3-thiazol-2-yl)furan-2-carboxamide is its unique structure, which makes it an attractive option for researchers studying the design of new compounds. Additionally, its synthesis method has been optimized to produce high yields of pure this compound, making it a convenient option for lab experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on N-(1,3-thiazol-2-yl)furan-2-carboxamide. One area of interest is in the development of new drugs based on its structure, as it has shown potential as a scaffold for the design of novel compounds. Additionally, further research is needed to fully understand its mechanism of action and potential physiological effects. This compound may also have potential as a fluorescent probe in biological imaging, and further research is needed to explore this possibility. Overall, this compound is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
N-(1,3-thiazol-2-yl)furan-2-carboxamide can be synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with thiosemicarbazide, followed by cyclization and oxidation. This synthesis method has been optimized to produce high yields of pure this compound, making it an attractive option for researchers.
Applications De Recherche Scientifique
N-(1,3-thiazol-2-yl)furan-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs, as this compound has been shown to have potential as a scaffold for the design of novel compounds with therapeutic properties. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological imaging, as well as a potential catalyst in organic reactions.
Propriétés
Formule moléculaire |
C8H6N2O2S |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H6N2O2S/c11-7(6-2-1-4-12-6)10-8-9-3-5-13-8/h1-5H,(H,9,10,11) |
Clé InChI |
FWBKTKWUXLKDLK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=NC=CS2 |
SMILES canonique |
C1=COC(=C1)C(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)

![[2-Oxo-2-(propylamino)ethoxy]acetic acid](/img/structure/B274624.png)
![5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid](/img/structure/B274625.png)
![5-Oxo-5-{[2-(1-pyrrolidinyl)ethyl]amino}pentanoic acid](/img/structure/B274626.png)
![5-[(3-Bromobenzyl)amino]-5-oxopentanoic acid](/img/structure/B274627.png)
![{2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B274629.png)
![5-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B274632.png)


![3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid](/img/structure/B274636.png)

